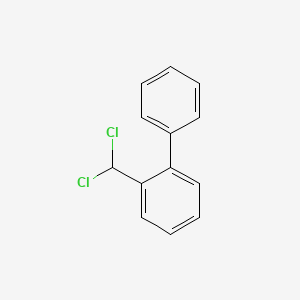
2-(Dichloromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dichloromethyl)biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method includes the reaction of biphenyl with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane, resulting in the formation of the desired dichloromethyl derivative .
Industrial Production Methods: For industrial production, the process is scaled up and optimized for higher yields and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The compound can be reduced to form 2-(methyl)biphenyl.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 2-(Formyl)biphenyl or 2-(carboxyl)biphenyl.
Reduction: 2-(Methyl)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used .
Wissenschaftliche Forschungsanwendungen
2-(Dichloromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 2-(Dichloromethyl)biphenyl involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect molecular pathways and biological processes, making the compound of interest for studying its effects on cells and tissues .
Vergleich Mit ähnlichen Verbindungen
- 2-(Chloromethyl)biphenyl
- 2-(Bromomethyl)biphenyl
- 2-(Methyl)biphenyl
Comparison: 2-(Dichloromethyl)biphenyl is unique due to the presence of two chlorine atoms in the methyl group, which can significantly influence its reactivity and interactions compared to its mono-substituted counterparts. The dichloromethyl group provides distinct chemical properties, such as increased electrophilicity and potential for forming reactive intermediates, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H10Cl2 |
|---|---|
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
1-(dichloromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
InChI-Schlüssel |
DNMIWTRPMLDNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















